3-(二氟甲基)-5-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

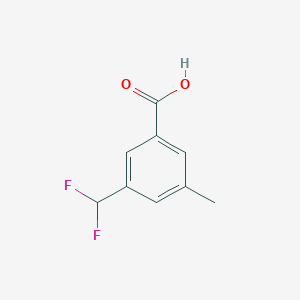

“3-(Difluoromethyl)-5-methylbenzoic acid” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of “3-(Difluoromethyl)-5-methylbenzoic acid” involves several steps. The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-5-methylbenzoic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(Difluoromethyl)-5-methylbenzoic acid” include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Difluoromethyl)-5-methylbenzoic acid” include a molecular formula of C6H6F2N2O2 .科学研究应用

Fungicidal Activity

“3-(Difluoromethyl)-5-methylbenzoic acid” has been investigated for its fungicidal properties. Fungicides play a crucial role in protecting crops from fungal diseases. Researchers have synthesized novel succinate dehydrogenase inhibitors (SDHIs) containing this compound, which exhibit potent antifungal activity against various phytopathogens. These SDHIs mimic the structural motif of other successful commercialized products, such as benzovindiflupyr, bixafen, and fluxapyroxad . The CHF2 group adjacent to the acid function is optimal for fungicidal efficacy.

Antifungal Amides

In addition to SDHIs, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against seven phytopathogenic fungi. Most of these amides displayed moderate to excellent antifungal activities .

Quinoxalinone Derivatives

Researchers have also explored the synthesis of 3-(difluoromethyl)-quinoxalinone derivatives. A radical process involving the reduction of a difluoromethylating reagent followed by addition to quinoxalin-2-one led to the desired product. These derivatives may have pharmaceutical applications .

Functionalization of Fluorine-Containing Heterocycles

Difluoromethylation is valuable for functionalizing diverse fluorine-containing heterocycles, which are essential components of various biologically and pharmacologically active compounds. While not specific to “3-(Difluoromethyl)-5-methylbenzoic acid,” this broader context highlights the compound’s potential in medicinal chemistry .

作用机制

Target of Action

The primary target of 3-(Difluoromethyl)-5-methylbenzoic acid is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the mitochondrial electron transport chain and plays a crucial role in cellular respiration .

Mode of Action

3-(Difluoromethyl)-5-methylbenzoic acid acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .

Biochemical Pathways

The compound primarily affects the tricarboxylic acid (TCA) cycle and the electron transport chain . By inhibiting SDH, it disrupts the conversion of succinate to fumarate in the TCA cycle, which in turn affects the electron transport chain, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy .

Pharmacokinetics

The metabolites are then excreted primarily in the feces and urine

Result of Action

The inhibition of SDH by 3-(Difluoromethyl)-5-methylbenzoic acid leads to a disruption in cellular respiration . This results in a decrease in ATP production and an increase in reactive oxygen species . In fungi, this disruption can lead to cell death, making the compound effective as a fungicide .

安全和危害

Safety measures for handling “3-(Difluoromethyl)-5-methylbenzoic acid” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This suggests that “3-(Difluoromethyl)-5-methylbenzoic acid” and similar compounds may continue to play an important role in the development of new pharmaceuticals and other products .

属性

IUPAC Name |

3-(difluoromethyl)-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,8H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWQBDPRQYPBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B3006620.png)

![2-Chloro-4-fluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide](/img/structure/B3006623.png)

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)

![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)